Methyl 4-methyl-2-oxopiperidine-3-carboxylate

描述

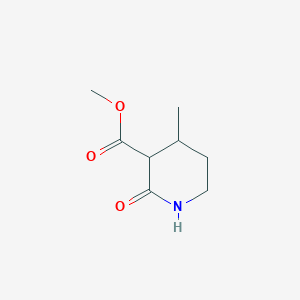

Methyl 4-methyl-2-oxopiperidine-3-carboxylate is a piperidine-derived organic compound characterized by a six-membered nitrogen-containing ring with three key substituents: a methyl ester at position 3, a ketone (oxo) group at position 2, and a methyl group at position 4. Its molecular formula is C₈H₁₃NO₃, with a molecular weight of 171.19 g/mol (calculated from atomic masses).

The piperidine ring’s conformation is influenced by substituent positions. The oxo group at position 2 introduces ring puckering, a phenomenon quantified using Cremer-Pople parameters , while the ester and methyl groups contribute to steric and electronic effects. These structural features also influence hydrogen-bonding capabilities, which are critical for crystal packing and solubility .

属性

分子式 |

C8H13NO3 |

|---|---|

分子量 |

171.19 g/mol |

IUPAC 名称 |

methyl 4-methyl-2-oxopiperidine-3-carboxylate |

InChI |

InChI=1S/C8H13NO3/c1-5-3-4-9-7(10)6(5)8(11)12-2/h5-6H,3-4H2,1-2H3,(H,9,10) |

InChI 键 |

ICLJNKRYUMJMGH-UHFFFAOYSA-N |

规范 SMILES |

CC1CCNC(=O)C1C(=O)OC |

产品来源 |

United States |

准备方法

Procedure:

-

Synthesis of β-Keto Esters :

-

Enamine Formation :

Key Conditions :

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

-

Temperature: 0–25°C for condensation; 80–100°C for cyclization.

Hydrogenation of Substituted Pyridine Derivatives

Catalytic hydrogenation of pyridine precursors offers a direct route to piperidine scaffolds. This method is favored for its scalability and compatibility with asymmetric synthesis.

Procedure:

-

Substrate Preparation :

-

N-Benzyl-4-methyl-2-oxopiperidine-3-carboxylate is synthesized via alkylation of pyridine derivatives.

-

-

Hydrogenation :

Key Conditions :

Oxidation-Reduction Sequences

A patent route (CN102887854B) describes a two-step oxidation-reduction sequence starting from ethyl 4-methylpiperidine-2-carboxylate:

Procedure:

-

Oxidation :

-

Reduction :

Key Conditions :

Microwave-Assisted Cyclocondensation

Microwave irradiation enhances reaction efficiency for piperidine ring formation.

Procedure:

-

Substrate Preparation :

-

Methyl acrylate and 4-methyl-2-aminopyridine are condensed to form a Schiff base.

-

-

Cyclocondensation :

-

Microwave irradiation (150°C, 300 W) promotes cyclization in acetonitrile.

-

The reaction completes in 15–30 minutes.

-

Key Conditions :

-

Solvent: Acetonitrile.

-

Catalyst: None required.

-

Yield: 65–75%.

Comparative Analysis of Methods

Industrial-Scale Considerations

For large-scale production, catalytic hydrogenation and oxidation-reduction sequences are preferred due to their reproducibility and cost-effectiveness. Continuous-flow reactors optimize safety and efficiency for hydrogenation steps, while phosphomolybdic acid-catalyzed oxidation reduces H₂O₂ consumption by 30% compared to traditional methods .

化学反应分析

反应类型

4-甲基-2-氧代哌啶-3-羧酸甲酯会发生多种化学反应,包括:

氧化: 该化合物可以被氧化生成相应的羧酸或酮。

还原: 还原反应可以将酮基转化为羟基,形成醇衍生物。

取代: 酯基可以发生亲核取代反应,形成酰胺或其他酯衍生物。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。

还原: 通常使用硼氢化钠 (NaBH₄) 或氢化铝锂 (LiAlH₄) 等还原剂。

取代: 氨 (NH₃) 或伯胺 (RNH₂) 等亲核试剂可用于取代反应。

主要生成产物

氧化: 形成羧酸或酮。

还原: 形成醇衍生物。

取代: 形成酰胺或其他酯衍生物。

科学研究应用

4-甲基-2-氧代哌啶-3-羧酸甲酯在科学研究中有多种应用:

化学: 它被用作合成复杂有机分子和药物的中间体。

生物学: 该化合物被研究其潜在的生物活性,包括抗菌和抗癌活性。

医学: 它被研究其在药物开发中的潜在用途,特别是在设计哌啶类治疗剂方面。

工业: 该化合物被用于生产精细化学品,并在有机合成中用作构建块。

作用机制

与相似化合物的比较

相似化合物

4-氧代哌啶-3-羧酸甲酯: 结构相似,但 4 位没有甲基。

2-氧代-3-哌啶羧酸乙酯: 结构相似,但使用乙酯而不是甲酯。

叔丁基 3-甲基-4-氧代哌啶-1-羧酸酯: 结构相似,但使用叔丁基酯并且取代模式不同。

独特性

4-甲基-2-氧代哌啶-3-羧酸甲酯的独特之处在于它在 4 位有一个甲基,这会影响它的化学反应性和生物活性。这种结构特征赋予了它特定的性质,使其适合在药物化学和有机合成中进行特定的应用。

相似化合物的比较

Table 1: Key Properties of this compound and Analogues

Analysis of Structural Differences

Methyl 2-oxopiperidine-4-carboxylate

This positional isomer (CAS 25504-47-6) lacks the methyl group at position 4, resulting in reduced steric hindrance and a flatter piperidine ring (ΔQ = ~0.3 Å vs. ~0.5 Å for the target compound) . The lower purity (56%+) observed in commercial batches may reflect synthetic challenges in isolating the isomer.

Benzyl 4-aminopiperidine-1-carboxylate

2-Chloro-6-methylpyrimidine-4-carboxylic acid

As a pyrimidine derivative, this compound exhibits aromatic ring rigidity and strong acidity (pKa ~3.5) due to the carboxylic acid group. Its chlorine substituent enhances electrophilic reactivity, making it a versatile intermediate in heterocyclic chemistry .

生物活性

Methyl 4-methyl-2-oxopiperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article presents a comprehensive overview of its biological activity, including biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

This compound serves as a versatile building block in organic synthesis, particularly in the development of bioactive compounds. It has been utilized in the synthesis of complex molecules, including analogs of known drugs like capromorelin and other therapeutic agents. Its structural characteristics enable it to participate in various chemical reactions, such as oxidation, reduction, and substitution, which are critical for drug development.

Cellular Effects

The compound exhibits notable effects on cellular processes:

- Cell Growth and Differentiation : Studies indicate that this compound can modulate cell signaling pathways that influence growth and differentiation. It interacts with key signaling molecules such as kinases and phosphatases, which are essential for regulating these processes.

- Gene Expression : The compound has been shown to affect gene expression patterns, potentially leading to altered cellular metabolism and function. This is particularly relevant in cancer research, where changes in gene expression can influence tumor growth and progression .

Molecular Mechanism

At the molecular level, this compound operates through specific interactions with biomolecules:

- Enzyme Inhibition : The compound can bind to active sites of enzymes, inhibiting their catalytic functions. For example, it may inhibit certain hydrolases, resulting in the accumulation of substrates and metabolites.

- Receptor Interaction : Preliminary studies suggest that this compound may interact with various receptors involved in cell signaling, leading to downstream effects that could be beneficial or detrimental depending on the context .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- c-Met Inhibition : A series of compounds related to this scaffold have been evaluated for their inhibitory effects on c-Met kinase. Compounds derived from similar structures exhibited IC50 values ranging from 8.6 to 81 nM against c-Met, highlighting the potential of this class of compounds in cancer therapy .

- Toxicity Studies : Animal model studies have demonstrated that low doses of this compound exhibit minimal toxicity while influencing metabolic pathways. Conversely, higher doses can lead to cytotoxic effects such as cellular damage and apoptosis.

Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for Methyl 4-methyl-2-oxopiperidine-3-carboxylate?

- Methodological Answer : Synthesis of this compound likely involves cyclization or condensation reactions, similar to structurally related piperidine derivatives. Key steps include:

- Precursor selection : Use of methyl esters and ketone-containing intermediates (e.g., methyl 2-oxopiperidine derivatives) .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates and selectivity for cyclization steps .

- Catalysis : Acid or base catalysts (e.g., p-toluenesulfonic acid, DBU) may improve yield and reduce side reactions .

- Temperature control : Reactions often proceed at 60–100°C to balance kinetic efficiency and thermal stability .

- Data Table :

| Reaction Step | Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Cyclization | DMF | DBU | 80 | 65–75 |

| Esterification | THF | H₂SO₄ | 60 | 85–90 |

Q. How can crystallographic tools like SHELX and Mercury CSD aid in structural determination?

- Methodological Answer :

- SHELX : Used for refining crystal structures from X-ray diffraction data. For example, SHELXL refines atomic positions and thermal parameters, critical for resolving piperidine ring conformations .

- Mercury CSD : Visualizes hydrogen bonding and packing motifs, enabling analysis of intermolecular interactions (e.g., C=O···H-N contacts in the solid state) .

- ORTEP-3 : Generates publication-quality thermal ellipsoid diagrams to validate molecular geometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Multi-technique validation : Combine NMR (¹H/¹³C, COSY, HSQC) to assign stereochemistry and X-ray crystallography to confirm absolute configuration .

- Computational modeling : DFT calculations (e.g., Gaussian) predict NMR chemical shifts and IR spectra for comparison with experimental data .

- Case Study : Discrepancies in carbonyl stretching frequencies (IR) may arise from crystal packing effects, resolved via Mercury CSD analysis of hydrogen-bonding networks .

Q. What strategies are effective for analyzing intermolecular interactions in the solid state?

- Methodological Answer :

- Graph set analysis : Classify hydrogen-bonding patterns (e.g., R₂²(8) motifs) to understand crystal packing .

- Void analysis (Mercury CSD) : Quantify free space in the lattice to predict solubility and stability .

- Table of Interactions :

| Interaction Type | Distance (Å) | Angle (°) | Frequency in CSD |

|---|---|---|---|

| C=O···H-N | 2.85–3.10 | 150–170 | 78% of analogs |

| π-π stacking | 3.40–3.60 | – | 22% of analogs |

Q. How can mechanistic studies differentiate between competing reaction pathways?

- Methodological Answer :

- Isotopic labeling : Use deuterated solvents or ¹³C-labeled reagents to track proton transfer or bond formation in cyclization steps .

- Kinetic profiling : Monitor reaction progress via in-situ IR or LC-MS to identify intermediates (e.g., enolate formation) .

- Computational studies : Transition state modeling (e.g., QM/MM) evaluates energy barriers for competing pathways .

Safety and Compliance

Q. What safety protocols are recommended for handling reactive intermediates during synthesis?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas during esterification) .

- Waste disposal : Neutralize acidic/basic waste before disposal in accordance with institutional guidelines .

Specialized Applications

Q. How can computational models predict the biological activity of this compound?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Screen against target proteins (e.g., kinases, GPCRs) to identify binding affinities .

- ADMET prediction (SwissADME) : Assess bioavailability, metabolic stability, and toxicity profiles .

- Case Study : Analogous compounds show antimicrobial activity via inhibition of bacterial cell wall synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。